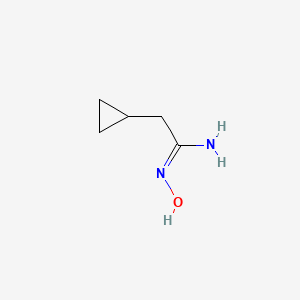

2-cyclopropyl-N-hydroxyacetamidine

説明

2-Cyclopropyl-N-hydroxyacetamidine is a small organic compound characterized by a cyclopropyl substituent and a hydroxyamidine functional group. The amidine moiety (NH–C=NH) with a hydroxyl modification confers unique reactivity and solubility properties. Cyclopropyl groups are known to enhance metabolic stability and modulate lipophilicity in pharmaceutical agents, making this compound of interest in drug discovery and agrochemical research.

特性

IUPAC Name |

2-cyclopropyl-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(7-8)3-4-1-2-4/h4,8H,1-3H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMRZDCNKSWOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-hydroxyacetamidine typically involves the reaction of cyclopropylamine with hydroxylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- Cyclopropylamine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

- The resulting intermediate is then treated with acetic anhydride to form 2-cyclopropyl-N-hydroxyacetamidine.

Industrial Production Methods

While specific industrial production methods for 2-cyclopropyl-N-hydroxyacetamidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

化学反応の分析

Types of Reactions

2-cyclopropyl-N-hydroxyacetamidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydroxyacetamidine moiety to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted acetamidines.

科学的研究の応用

2-cyclopropyl-N-hydroxyacetamidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-cyclopropyl-N-hydroxyacetamidine involves its interaction with specific molecular targets, such as metalloproteases. The hydroxyacetamidine moiety can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes in bacteria or cancer cells, leading to their death .

類似化合物との比較

Comparison with 2-Aminobenzamides

Structural Differences :

- 2-Cyclopropyl-N-hydroxyacetamidine : Features a cyclopropyl group and a hydroxyamidine core.

- 2-Aminobenzamides: Contain a benzamide backbone with an amino group at the 2-position (e.g., aromatic ring with –CONH₂ substituent).

Physicochemical Properties :

| Property | 2-Cyclopropyl-N-Hydroxyacetamidine | 2-Aminobenzamides |

|---|---|---|

| Molecular Weight | ~142 g/mol (estimated) | 136–180 g/mol (typical) |

| Solubility | High in polar solvents (due to –NHOH) | Moderate (polar aprotic solvents) |

| Reactivity | Basic amidine; redox-active –NHOH | Neutral amide; hydrolytically stable |

Comparison with Ranitidine-Related Nitroacetamides

Structural Differences :

- 2-Cyclopropyl-N-Hydroxyacetamidine : Lacks sulfur or nitro groups present in Ranitidine analogs.

- Ranitidine Nitroacetamide: Contains a nitro (–NO₂) group and thioether (–S–) linkage.

Key Impurities and Byproducts :

| Compound | Functional Groups | Relevance to 2-Cyclopropyl-N-Hydroxyacetamidine |

|---|---|---|

| Ranitidine Diamine Hemifumarate | Amino (–NH₂), thioether | Highlights stability challenges in amino-thioether systems |

| Ranitidine Amino Alcohol Hemifumarate | Alcohol (–OH), dimethylamino | Contrasts with the cyclopropyl group’s steric effects |

Research Findings and Data Trends

Stability and Reactivity

- Hydroxyamidine Group: The –NHOH moiety in 2-cyclopropyl-N-hydroxyacetamidine is prone to oxidation, unlike the stable amide bonds in 2-aminobenzamides. This reactivity may limit its shelf life but enables applications in redox catalysis .

- Cyclopropyl vs.

Analytical Methods

- GlycoBase and HPLC: Techniques like those used for glycan analysis in 2-aminobenzamides (e.g., GlycoBase) could be adapted for purity assessment of 2-cyclopropyl-N-hydroxyacetamidine .

- Impurity Profiling : Ranitidine’s stringent USP standards highlight the need for rigorous quality control in amidine derivatives, particularly for nitro or sulfur-containing byproducts .

生物活性

2-Cyclopropyl-N-hydroxyacetamidine, also known as (1Z)-2-cyclopropyl-N’-hydroxyethanimidamide, has garnered interest in the scientific community due to its unique biological activities, particularly as an enzyme inhibitor. This article explores its mechanism of action, biochemical pathways, and potential applications in medicine and industry.

Target Enzyme:

The primary target of 2-cyclopropyl-N-hydroxyacetamidine is peptide deformylase (PDF) . This enzyme plays a crucial role in bacterial protein synthesis by removing the N-formyl group from nascent proteins, which is essential for their maturation.

Mode of Action:

As an inhibitor of PDF, 2-cyclopropyl-N-hydroxyacetamidine disrupts the normal protein synthesis pathway in bacteria. This inhibition leads to a decrease in bacterial growth, making it a potential candidate for antibacterial applications.

Biochemical Pathways

The inhibition of PDF by this compound affects several biochemical pathways:

- Protein Synthesis Pathway: The disruption of PDF activity directly impacts the translation process in bacteria, leading to impaired growth and survival.

- Antibacterial Activity: By targeting bacterial enzymes, 2-cyclopropyl-N-hydroxyacetamidine may serve as a foundation for developing new antibacterial agents.

Table 1: Biological Activity Overview

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits peptide deformylase (PDF) |

| Antibacterial Effect | Reduces bacterial growth through inhibition of protein synthesis |

| Potential Applications | Antibacterial and anticancer therapies |

Case Studies and Applications

Recent studies have highlighted the potential applications of 2-cyclopropyl-N-hydroxyacetamidine in various fields:

-

Antibacterial Research:

In vitro studies demonstrated that the compound effectively inhibits the growth of several bacterial strains. This suggests its potential use as a novel antibacterial agent against resistant bacteria. -

Cancer Research:

Preliminary investigations into its anticancer properties indicate that it may interfere with cancer cell proliferation. Further studies are required to elucidate its mechanisms and efficacy in cancer models . -

Chemical Synthesis:

The compound is utilized as a building block in organic synthesis, enabling the development of more complex molecules with potential therapeutic effects.

Table 2: Comparison with Related Compounds

| Compound | Target Enzyme | Biological Activity |

|---|---|---|

| 2-Cyclopropyl-N-hydroxyacetamidine | Peptide Deformylase | Antibacterial |

| 2-Cyclopropyl-N-hydroxyacetamide | Unknown | Moderate antibacterial activity |

| 2-Cyclopropyl-N-hydroxybenzamide | Metalloproteases | Potential anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。